molecular formula C6H4ClF3N2O B154166 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride CAS No. 126674-98-4

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Cat. No. B154166
M. Wt: 212.56 g/mol
InChI Key: KFKVECZQALNWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a chemical compound that is part of the pyrazole family, characterized by a 1H-pyrazole core structure. The trifluoromethyl group and carbonyl chloride moiety suggest that it could be a reactive intermediate or a building block for further chemical synthesis.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the reaction of hydrazones with various reagents. For instance, trityl chloride has been used as a catalyst for the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes, leading to bis-pyrazol compounds . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray diffraction. For example, the structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was established by X-ray diffraction, revealing significant conformational details . These techniques could be employed to analyze the molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions. For instance, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the detection and extraction of metal ions . The reactivity of the carbonyl chloride group in the target compound suggests it could be used in nucleophilic substitution reactions or as an acylating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by substituents. For example, the conformational behavior of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one was studied using X-ray diffraction and NMR, revealing the presence of different tautomers and desmotropes . The trifluoromethyl group in the compound of interest is likely to impart unique electronic and steric properties, affecting its reactivity and physical characteristics.

Case Studies

While there are no direct case studies on 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, related compounds have been studied for their biological activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, with some showing promising results . Additionally, copper(II) chloride adducts with pyrazole derivatives have been tested as anticancer drugs . These studies highlight the potential applications of pyrazole derivatives in medicinal chemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • This compound is used in the synthesis of heterocyclic analogues like 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones, where it reacts with 2-pyrazolin-5-ones to form 4-heteroaroylpyrazol-5-ols. These compounds are of interest due to their detailed NMR spectroscopic investigations (Datterl, Tröstner, Kucharski, & Holzer, 2010).

Preparation of Nitrogen-heterocycles

Catalyst in Chemical Reactions

  • This compound is a crucial component in catalytic processes, like the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via tandem Knoevenagel–Michael reactions, showcasing its role in facilitating complex chemical transformations (Moosavi‐Zare, Zolfigol, Zarei, Zare, Khakyzadeh, & Hasaninejad, 2013).

Synthesis of Functionalized Pyrazoles

Formation of Complex Organic Structures

  • Studies have also utilized this compound in the formation of complex organic structures, like ethyl 3-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamido)-2-cyano-3-(4-fluorophenyl)acrylate, demonstrating its role in organic synthesis and structural chemistry (Zhang, Zhang, & Liu, 2007).

Antimicrobial and Anticancer Research

Safety And Hazards

The safety data sheet for a related compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKVECZQALNWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383231
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

CAS RN

126674-98-4
Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (3.00 g, 15.5 mmol) suspended in dichloromethane was added oxalyl chloride (2.24 g, 17.8 mmol) and dimethylformamide (one drop). The reaction mixture was stirred at room temperature until bubbling stopped at which point the organic solution was evaporated in vacuo to obtain 3.25 g (99%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Reactant of Route 2
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Citations

For This Compound
7
Citations
W Zhao, J Xing, T Xu, W Peng, X Liu - Frontiers of Chemical Science and …, 2017 - Springer
Pyrazole carboxamide derivatives represent an important class of fungicides in agrochemicals. To find more novel structural pyrazole carboxamides, a novel series of 3-(trifluoromethyl)-…
Number of citations: 44 link.springer.com
H Wang, ZW Zhai, YX Shi, CX Tan, JQ Weng… - Journal of Molecular …, 2018 - Elsevier
Thirteen novel trifluoromethylpyrazole acyl urea derivatives were designed and synthesized. In vivo fungicidal activities of these compounds were tested against Fusarium oxysporum, …
Number of citations: 35 www.sciencedirect.com
H Wang, ZW Zhai, YX Shi, CX Tan… - Letters in Drug …, 2019 - ingentaconnect.com
Background: In recent years, pyrazole carboxamide derivatives possessed excellent fungicidal activity. In the process of designing new fungicides, the carboxamide group was modified …
Number of citations: 36 www.ingentaconnect.com
L Xiong, YQ Shen, LN Jiang, XL Zhu… - … and synthesis of crop …, 2015 - ACS Publications
The mitochondrial respiratory complex II or succinate dehydrogenase (SDH), an essential component of cellular respiratory chain and tricarboxylic acid (or Krebs) cycle, is an ideal …
Number of citations: 84 pubs.acs.org
A Ishida, Y Okabe, T Matsushita, T Sekiguchi… - Bioorganic & Medicinal …, 2021 - Elsevier
Somatostatin receptors are members of G-protein coupled receptor superfamily. Receptors can be classified into five subtypes, SSTR1 to 5. The highly potent and orally active SSTR2 …
Number of citations: 1 www.sciencedirect.com
BM Sapkal, ST Disale, RB Toche… - Current Organic …, 2021 - ingentaconnect.com
In the last few decades, urea derivatives have gained significant importance due to its wide applications in pharmaceutical, polymer, dyes, and agriculture industries. Urea derivatives …
Number of citations: 1 www.ingentaconnect.com
K Kolodziejczyk, GD Roiban, M Schnürch… - Monatshefte für Chemie …, 2009 - Springer
An efficient synthesis of novel N-(3-furanyl)pyrrolecarboxamides and N-(3-furanyl)pyrazolecarboxamides is presented starting from furan-3-carboxylic acid. Two complementary …
Number of citations: 8 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.